molecular formula C10H10N2O2 B8379094 (6-Cyano-5-methyl-2-pyridinyl)methyl acetate

(6-Cyano-5-methyl-2-pyridinyl)methyl acetate

Cat. No. B8379094
M. Wt: 190.20 g/mol
InChI Key: DXRLOSZDLZFREM-UHFFFAOYSA-N
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Patent
US07759369B2

Procedure details

To acetic anhydride (20 ml) at 120° was added 3,6-dimethyl-2-pyridine-carbonitrile 1-oxide (5.28 g) and the solution heated at 120° for 5 minutes then under reflux for 2 hours. After cooling the solution was added to ice (ca. 150 g) and the mixture neutralized with sodium bicarbonate. It was extracted with ether (170 ml then 2×75 ml) and the combined extracts washed with brine (60 ml), dried (MgSO4) and concentrated in vacuo. The residue was purified by Biotage chromatography eluting with 2:1 hexane:ethyl acetate to afford the title compound (3.62 g, 67%) as a pale yellow oil
[Compound]
Name
ice
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3,6-dimethyl-2-pyridine-carbonitrile 1-oxide
Quantity
5.28 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
67%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[N+:4]([O-])[C:3]=1[C:10]#[N:11].C(=O)(O)[O-].[Na+].[C:17]([O:20]C(=O)C)(=[O:19])[CH3:18]>>[C:17]([O:20][CH2:8][C:5]1[CH:6]=[CH:7][C:2]([CH3:1])=[C:3]([C:10]#[N:11])[N:4]=1)(=[O:19])[CH3:18] |f:1.2|

Inputs

Step One
Name
ice
Quantity
150 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
3,6-dimethyl-2-pyridine-carbonitrile 1-oxide
Quantity
5.28 g
Type
reactant
Smiles
CC1=C([N+](=C(C=C1)C)[O-])C#N
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution heated at 120° for 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solution
EXTRACTION
Type
EXTRACTION
Details
It was extracted with ether (170 ml
WASH
Type
WASH
Details
2×75 ml) and the combined extracts washed with brine (60 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by Biotage chromatography
WASH
Type
WASH
Details
eluting with 2:1 hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC1=NC(=C(C=C1)C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 3.62 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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